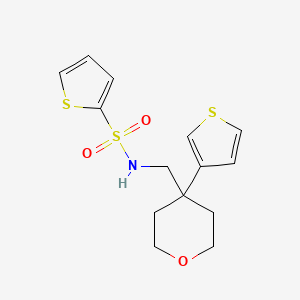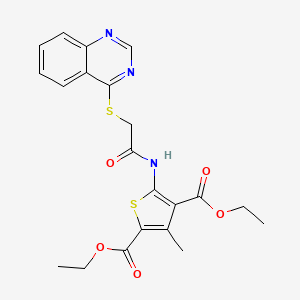![molecular formula C18H20N6O2 B2554915 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380080-55-5](/img/structure/B2554915.png)
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, a methoxypyridine moiety, and a piperazinone ring, contributes to its distinctive chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through the cyclization of appropriate precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Analyse Des Réactions Chimiques
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: These reactions involve the formation of new carbon-carbon or carbon-heteroatom bonds, often using palladium or copper catalysts
Applications De Recherche Scientifique
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are important in cell cycle regulation
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This can lead to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different arrangement of the pyrazole and pyrimidine rings, resulting in distinct biological activities and applications
Triazolo[1,5-a]pyrimidine derivatives: These compounds include an additional triazole ring, which can enhance their biological activity and specificity
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and a broad spectrum of biological activities.
Propriétés
IUPAC Name |
4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-9-17(24-15(20-12)8-13(2)21-24)22-6-7-23(18(25)11-22)14-4-5-19-16(10-14)26-3/h4-5,8-10H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAYTZUOPLLQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(C(=O)C3)C4=CC(=NC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2554833.png)

![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2554837.png)
![6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2554839.png)

![3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4-dimethylphenyl)urea](/img/structure/B2554841.png)
![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-cycloheptylpropanamide](/img/structure/B2554847.png)
![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)



![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)
